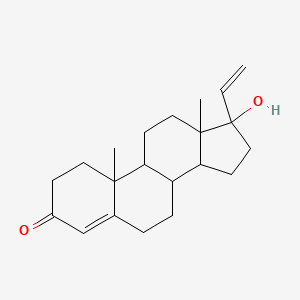

17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one

説明

17-HO-10,13-ジメチル-17-ビニル-テトラデカヒドロ-シクロペンタ(A)フェナントレン-3-オンは、分子式C21H30O2を持つ複雑な有機化合物です。シクロペンタ[a]フェナントレンコアを含む独自の構造で知られています。 この化合物は、初期の発見研究で頻繁に使用されており、希少でユニークな化学物質のコレクションの一部です .

特性

分子式 |

C21H30O2 |

|---|---|

分子量 |

314.5 g/mol |

IUPAC名 |

17-ethenyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h4,13,16-18,23H,1,5-12H2,2-3H3 |

InChIキー |

ILGPJZIKYMIGMU-UHFFFAOYSA-N |

正規SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C=C)O)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

17-HO-10,13-ジメチル-17-ビニル-テトラデカヒドロ-シクロペンタ(A)フェナントレン-3-オンの合成には、複数のステップが含まれます。一般的な方法の1つには、17α-ヒドロキシプロゲステロンを出発物質として使用する方法があります。3位ケトンはエノール化され、次にエタノールとトリエチルオルトギ酸を使用してエーテル化されます。 次に、6位は四臭化炭素を使用してハロゲン化され、続いて17位ヒドロキシル基のアセチル化が行われます .

工業生産方法

上記で述べた合成経路は、反応条件と精製プロセスの適切な変更を加えることで、工業目的でスケールアップすることができます .

化学反応の分析

科学研究への応用

17-HO-10,13-ジメチル-17-ビニル-テトラデカヒドロ-シクロペンタ(A)フェナントレン-3-オンは、科学研究でいくつかの応用があります。

化学: より複雑な分子の合成における前駆体として使用されます。

生物学: その潜在的な生物活性とさまざまな酵素との相互作用について研究されています。

医学: 特にホルモン関連の治療における潜在的な治療効果について調査されています。

科学的研究の応用

17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related treatments.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

類似化合物の比較

類似化合物

17-アセチル-10,13-ジメチル-6,7,8,10,12,13,14,15-オクタヒドロ-シクロペンタ[a]フェナントレン-3-オン: 構造は似ていますが、17位にアセチル基があります.

17-ヒドロキシ-10,13-ジメチル-1,2,6,7,8,9,11,12,14,15,16,17-ドデカヒドロシクロペンタ[a]フェナントレン-3-オン: 別の構造的に関連する化合物で、異なる官能基を持っています.

類似化合物との比較

Similar Compounds

17-Acetyl-10,13-dimethyl-6,7,8,10,12,13,14,15-octahydro-cyclopenta[a]phenanthren-3-one: Similar in structure but with an acetyl group at the 17-position.

17-Hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: Another structurally related compound with different functional groups.

Uniqueness

What sets 17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one apart is its unique vinyl group at the 17-position, which can significantly influence its chemical reactivity and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。